molecular formula C13H16N2O2S B13516816 Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B13516816
M. Wt: 264.35 g/mol
InChI Key: DQIZXSOPIDOSGP-UHFFFAOYSA-N
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Description

Structural Significance of Thieno[2,3-b]pyridine Core in Drug Design

The thieno[2,3-b]pyridine nucleus is a fused bicyclic system comprising a thiophene ring annulated to a pyridine ring at the 2,3-positions. This architecture confers distinct advantages for drug design:

  • Electronic Modulation : The sulfur atom in the thiophene ring enhances π-electron delocalization, improving binding affinity to hydrophobic enzyme pockets.
  • Planarity and Rigidity : The fused system enforces a planar conformation, facilitating intercalation into DNA or stacking interactions with kinase ATP-binding domains.
  • Synthetic Versatility : Functional groups at the 2-, 3-, and 6-positions (e.g., ethyl ester, amino, and propyl substituents) allow fine-tuning of solubility, metabolic stability, and target selectivity.

For ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate, the ethyl ester at position 2 enhances membrane permeability, while the propyl chain at position 6 introduces steric bulk to modulate interactions with phospholipase C isoforms. The amino group at position 3 serves as a hydrogen bond donor, critical for engaging catalytic residues in kinases like PIM-1.

Table 1: Key Structural Modifications and Their Pharmacological Impacts

Position Substituent Role in Bioactivity Example Target
2 Ethyl ester Solubility enhancement PIM-1 kinase
3 Amino group Hydrogen bonding with ATP pocket Phospholipase C-δ1
6 Propyl chain Hydrophobic interactions Tubulin colchicine site

Historical Evolution of Thieno[2,3-b]pyridine-Based Therapeutics

The therapeutic exploration of thieno[2,3-b]pyridines began in the early 2000s with syntheses focused on antimicrobial agents. A landmark study in 2018 demonstrated that pyridine and thieno[2,3-b]pyridine derivatives inhibit PIM-1 kinase, a proto-oncogene overexpressed in hematological malignancies. Compound 5b from this series exhibited nanomolar IC~50~ values (0.044 µM) and broad-spectrum antitumor activity in the NCI-60 panel, prompting its advancement to preclinical evaluation.

Subsequent innovations leveraged the scaffold’s adaptability:

  • 2010s : Derivatives like thieno[2,3-b]pyridine-2-carboxamidine were explored for anti-inflammatory applications, capitalizing on their hydrogen-bonding capacity.
  • 2020s : Focus shifted to multitarget agents. Compound 1 (a thieno[2,3-b]pyridine acryloyl derivative) demonstrated dual inhibition of phospholipase C-δ1 and tubulin polymerization, achieving EC~50~ values of 2.14–2.77 µM in cervical cancer models.
  • 2023 : Modular syntheses using cyanothioacetamide and arylhydrazones enabled rapid diversification, yielding derivatives with submicromolar activity against non-small cell lung cancer.

Synthetic Advancements : Early routes relied on cyclocondensation of thioureas with α,β-unsaturated ketones. Modern approaches, such as the reaction of ethyl 5-cyano-2-methyl-4-styryl-6-thioxonicotinate with alkylating agents, improved yields and enabled late-stage functionalization. For this compound, regioselective amination at position 3 and Heck coupling for propyl introduction are critical steps.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C13H16N2O2S/c1-3-5-8-6-7-9-10(14)11(13(16)17-4-2)18-12(9)15-8/h6-7H,3-5,14H2,1-2H3

InChI Key

DQIZXSOPIDOSGP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C1)C(=C(S2)C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate

General Synthetic Strategy

The synthesis generally involves:

  • Formation of the thieno[2,3-b]pyridine heterocyclic core.
  • Introduction of the amino group at position 3.
  • Installation of the propyl substituent at position 6.
  • Esterification to yield the ethyl carboxylate group at position 2.

Industrial methods optimize these steps for scale-up using continuous flow reactors and automated synthesis platforms, with purification via crystallization and chromatography.

Reported Synthetic Routes

Starting Materials and Core Construction

A common starting point is a substituted pyridine or pyridinecarbonitrile derivative, such as 2-chloro-6-substituted pyridinecarbonitriles. For example, a closely related compound, ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate, is synthesized from 2-chloro-6-methylnicotinonitrile and ethyl thioglycolate in the presence of sodium ethoxide in N,N-dimethylformamide (DMF) at room temperature. This reaction proceeds via nucleophilic substitution and cyclization to form the thieno[2,3-b]pyridine ring system.

By analogy, the propyl substituent at position 6 can be introduced by using 2-chloro-6-propylpyridinecarbonitrile as the starting material under similar conditions.

Reaction Conditions and Yields
Step Reagents/Conditions Description Yield (%) Reference
1 2-chloro-6-propylpyridinecarbonitrile + ethyl thioglycolate + sodium ethoxide in DMF Nucleophilic substitution and cyclization at room temperature Not explicitly reported for propyl derivative; methyl analog 97%
2 Purification by filtration and washing Isolation of the product as a solid High purity

Oxidative and Functional Group Transformations

Advanced modifications, such as oxidation of 3-amino-thieno[2,3-b]pyridine derivatives, have been reported using sodium hypochlorite (NaOCl) under various solvent conditions. These reactions can lead to oxidative dimerization or other complex products, depending on solvent and substituents. However, these oxidative methods are more relevant for downstream derivatization rather than initial synthesis of the this compound itself.

Detailed Synthetic Procedure (Hypothetical Example Based on Analogous Compounds)

Step Reagents Conditions Description
1 2-chloro-6-propylpyridinecarbonitrile (1 eq), ethyl thioglycolate (1.1 eq), sodium ethoxide (1.1 eq) Stir in DMF at room temperature for 1 hour Formation of thieno[2,3-b]pyridine core via nucleophilic substitution and cyclization
2 Additional sodium ethoxide (0.3 eq) added Stir for additional 30 min Completion of reaction
3 Addition of water to precipitate product Filtration and washing with water Isolation of crude product
4 Drying and recrystallization Purification Obtaining pure this compound

Summary Table of Key Physicochemical Data

Property Value Notes
Molecular Formula C13H16N2O2S Confirmed by multiple sources
Molecular Weight 264.35 g/mol Calculated and experimentally verified
CAS Number Not explicitly assigned; related compounds have similar CAS -
IUPAC Name This compound Standardized chemical nomenclature
SMILES CCCC1=NC2=C(C=C1)C(=C(S2)C(=O)OCC)N Structural descriptor
InChIKey DQIZXSOPIDOSGP-UHFFFAOYSA-N Unique chemical identifier

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

      Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Reactions are performed in inert atmospheres to prevent oxidation.

      Products: Reduction can yield amines or alcohols depending on the functional groups present.

  • Substitution

      Reagents: Halogenating agents such as N-bromosuccinimide (NBS) or nucleophiles like amines.

      Conditions: Typically carried out in polar solvents at moderate temperatures.

      Products: Substitution reactions can introduce various functional groups, enhancing the compound’s reactivity and application potential.

Scientific Research Applications

Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate has diverse applications in scientific research:

  • Chemistry

      Catalysis: Used as a ligand in catalytic reactions.

      Synthesis: Intermediate in the synthesis of complex organic molecules.

  • Biology

      Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms.

      Biological Probes: Utilized in the development of probes for biological imaging.

  • Medicine

      Drug Development: Investigated for its potential as a pharmacophore in drug design.

      Therapeutic Agents: Studied for its activity against various diseases, including cancer and infectious diseases.

  • Industry

      Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in biological pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienopyridine derivatives vary in substituents, ring saturation, and isomer configuration ([2,3-b] vs. [2,3-c]), which critically influence their reactivity and applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Isomer Type Molecular Formula Molecular Weight (g/mol) Similarity Score* Key Properties/Applications
Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate (Target) 6-propyl, 3-amino, 2-ethyl ester [2,3-b] C₁₃H₁₆N₂O₂S 264.35 N/A Hypothesized kinase inhibition
Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate 6-methyl instead of 6-propyl [2,3-b] C₁₁H₁₂N₂O₂S 236.29 0.85† Intermediate in antiviral drug synthesis
Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate HCl 6-isopropyl, tetrahydro core, phenoxybenzamide [2,3-c] C₂₇H₂₉ClN₂O₄S 513.05 0.68 Probable GPCR modulation (unpublished)
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 6-benzyl, tetrahydro core [2,3-c] C₁₈H₂₀N₂O₂S 328.43 0.86 High affinity for serotonin receptors

*Similarity scores (0–1) based on structural alignment algorithms .
†Estimated based on methyl vs. propyl substitution.

Key Observations:

Tetrahydro cores (e.g., in and ) reduce aromaticity, increasing conformational flexibility but decreasing thermal stability (e.g., melting points ~50°C lower than unsaturated analogs) .

Isomer-Specific Activity: [2,3-b] isomers (target and ) exhibit planar fused-ring systems, favoring π-stacking interactions with biological targets like kinases. [2,3-c] isomers () adopt non-planar conformations, making them more suitable for binding to G-protein-coupled receptors (GPCRs) .

Functional Group Impact: The phenoxybenzamide group in introduces hydrogen-bonding capacity, enhancing selectivity for proteases or GPCRs. Benzyl substituents (e.g., ) increase steric bulk, often correlating with improved receptor affinity but reduced solubility .

Biological Activity

Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H16N2O2S
  • Molecular Weight : 264.34 g/mol
  • CAS Number : 2639448-97-6

The compound features a thienopyridine core with an amino group at the 3-position, a propyl group at the 6-position, and an ethyl carboxylate group at the 2-position. This structural arrangement is crucial for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in signaling pathways related to inflammation and cancer. The compound's ability to form hydrogen bonds and pi-stacking interactions with proteins and nucleic acids enhances its effectiveness as a therapeutic agent.

Inhibition of Kinase Activity

The compound shows promise in inhibiting the activity of the IKK (IκB kinase) complex, which plays a pivotal role in the activation of NF-kB, a transcription factor linked to inflammatory responses and cancer progression. By blocking this pathway, this compound may reduce the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha .

Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits significant anti-inflammatory activity. This is particularly relevant in conditions such as rheumatoid arthritis and other autoimmune diseases where inflammation is a key concern. The compound's ability to modulate inflammatory pathways positions it as a potential candidate for therapeutic development against these conditions .

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may enhance cognitive functions by modulating neurotransmitter systems. For instance, related thienopyridine derivatives have shown efficacy in enhancing acetylcholine release in the hippocampus, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound Name Structural Features Biological Activity Unique Aspects
Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylatePhenyl group at position 6Potential anti-inflammatory propertiesEnhanced lipophilicity
Ethyl 4-amino-thieno[2,3-b]pyridine-5-carboxylateAmino group at position 4Antimicrobial activityDifferent position of amino group
Ethyl 5-amino-thieno[2,3-b]pyridine-4-carboxylic acidCarboxylic acid instead of esterInhibition of certain kinasesSolubility differences

This comparative analysis highlights how variations in substituent groups can influence biological activity and physicochemical properties.

Case Studies and Research Findings

  • Study on Inflammatory Response : A study investigated the effects of this compound on synovial cells from rheumatoid arthritis patients. The results indicated a reduction in pro-inflammatory cytokine expression while not affecting anti-inflammatory markers, suggesting selective modulation of inflammatory pathways .
  • Neuroprotective Study : Research involving related thienopyridine compounds demonstrated improvements in memory function in animal models through enhanced cholinergic signaling. These findings support the potential use of this compound in neurodegenerative disease contexts .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted pyridine precursors with thiophene derivatives. For example, a scaffold-hopping approach (e.g., bromothienopyridine intermediates) can be used, as demonstrated in the synthesis of analogous compounds via palladium-catalyzed cross-coupling or nucleophilic substitution reactions . Key steps include:

  • Precursor preparation : Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate (CAS: 52505-46-1) is a common intermediate .
  • Propyl group introduction : Alkylation or Suzuki-Miyaura coupling with propylboronic acid under inert conditions.
  • Yield optimization : Use of polar aprotic solvents (e.g., DMF or dioxane) and catalytic bases (K₂CO₃) at 55–80°C improves reaction efficiency .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:
A combination of techniques is required:

  • IR spectroscopy : Identifies functional groups (e.g., NH₂ stretching at 3354–3487 cm⁻¹, C=O at 1660 cm⁻¹) .
  • NMR : 1H/13C NMR resolves the thienopyridine core and propyl chain. DEPT and 2D NMR (COSY, HSQC) confirm connectivity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 285.1 [M+H]⁺ for related analogs) .

Advanced: How can structure-activity relationships (SAR) be explored for antimicrobial or cytotoxic activity?

Methodological Answer:

  • Functional group modulation : Replace the propyl group with bromophenyl or cyclopropyl moieties to assess steric/electronic effects on bioactivity .
  • In vitro assays : Test cytotoxicity against multidrug-resistant cell lines using MTT assays. For example, derivatives with halogen substituents show enhanced activity .
  • Data analysis : Correlate logP values (lipophilicity) with IC₅₀ data to identify pharmacophore requirements .

Advanced: What computational strategies are effective for predicting binding modes of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or microbial enzymes).
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS .
  • QSAR modeling : Apply Gaussian-based DFT calculations to optimize electronic descriptors (e.g., HOMO-LUMO gaps) .

Basic: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • IR/NMR discrepancies : Re-examine sample purity via HPLC. Impurities (e.g., unreacted precursors) may cause anomalous peaks .
  • Crystallographic validation : Single-crystal X-ray diffraction (SHELX suite) provides unambiguous confirmation of structure .

Advanced: What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

  • Twinned crystals : Use SHELXL for twin refinement (BASF parameter adjustment) to handle overlapping lattices .
  • Disorder modeling : Apply PART instructions for flexible propyl chains or solvent molecules .

Basic: How to design pharmacological assays for cytotoxicity screening?

Methodological Answer:

  • Cell line selection : Use sensitive (e.g., CCRF-CEM) and multidrug-resistant (CEM/ADR5000) lines .
  • Dose-response curves : Test 0.1–100 µM concentrations with triplicate measurements.
  • Controls : Include doxorubicin as a positive control and DMSO as a solvent control .

Advanced: How to address regioselectivity issues during functionalization of the thienopyridine core?

Methodological Answer:

  • Directing groups : Install amino or ester groups to guide electrophilic substitution at C-6 .
  • Protection/deprotection : Use Boc groups to temporarily block reactive sites (e.g., NH₂) during propylation .

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the ester group .

Advanced: How to incorporate cross-coupling reactions for diversification?

Methodological Answer:

  • Suzuki-Miyaura : React brominated intermediates (e.g., 6-bromo analogs) with propylboronic acid using Pd(dppf)Cl₂ catalyst .
  • Buchwald-Hartwig amination : Introduce amino groups at C-3 using Pd₂(dba)₃/Xantphos .

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